molecular formula C13H8N4O3 B2370585 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole CAS No. 92133-97-6

1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B2370585
CAS No.: 92133-97-6
M. Wt: 268.232
InChI Key: MXXZHDYGAKNXLA-UHFFFAOYSA-N
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Description

1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C13H8N4O3. It is characterized by the presence of a benzotriazole ring and a nitrophenyl group, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .

Medicine

The compound is being investigated for its potential therapeutic applications, including its role as an enzyme inhibitor. It has shown activity against certain enzymes that are targets for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • (1H-benzo[d][1,2,3]triazol-1-yl)(4-nitrophenyl)methanone
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

Compared to similar compounds, 1-(3-nitrobenzoyl)-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern on the benzotriazole ring and the presence of the nitrophenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

benzotriazol-1-yl-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-13(9-4-3-5-10(8-9)17(19)20)16-12-7-2-1-6-11(12)14-15-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXZHDYGAKNXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92133-97-6
Record name BENZOTRIAZOL-1-YL-(3-NITRO-PHENYL)-METHANONE
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